Fulvestrant Impurity 4
Description
General Overview of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)
Pharmaceutical impurities are extraneous chemical substances that are not the active pharmaceutical ingredient (API) or excipients in a drug product. veeprho.comgmpinsiders.com These substances can originate from various stages, including the manufacturing process of the API, degradation of the drug substance over time, or from raw materials and storage conditions. veeprho.com The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a pharmaceutical product. veeprho.com Impurities are broadly categorized into organic impurities, inorganic impurities, and residual solvents. gmpinsiders.com Organic impurities are often structurally related to the API and can arise from starting materials, by-products of the synthesis, or degradation products. gmpinsiders.com
Significance of Impurity Profiling and Control in Pharmaceutical Manufacturing
Impurity profiling, which involves the identification, quantification, and characterization of impurities in a drug substance, is a critical aspect of pharmaceutical development and manufacturing. veeprho.compharmaffiliates.com This process is vital for ensuring the quality, safety, and efficacy of medications. pharmaffiliates.comglobalpharmatek.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, including the International Council for Harmonisation (ICH) guidelines (e.g., Q3A, Q3B, Q3C), that mandate the control of impurities. gmpinsiders.comclearsynth.comeuropa.eu Effective impurity profiling helps in optimizing the manufacturing process to minimize the formation of impurities, establishing appropriate storage conditions and shelf life, and ensuring patient safety by mitigating potential risks associated with toxic or reactive impurities. globalpharmatek.com
Fulvestrant (B1683766): An Estrogen Receptor Antagonist and its Related Substances
Fulvestrant is a potent estrogen receptor (ER) antagonist used in the treatment of hormone receptor (HR)-positive metastatic breast cancer. drugbank.commedchemexpress.com Chemically, it is (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol. daicelpharmastandards.com Fulvestrant functions by binding to the estrogen receptor with high affinity, leading to the degradation of the receptor and thereby blocking the growth-promoting effects of estrogen on cancer cells. drugbank.comstemcell.com Like any synthetically produced API, the manufacturing of fulvestrant can result in the formation of several related substances or impurities. daicelpharmastandards.com These can include starting materials, by-products, intermediates, and degradation products. daicelpharmastandards.com The European Pharmacopoeia and other regulatory documents outline the potential impurities of fulvestrant, which are designated by letters (e.g., Impurity A, B, C, D). pharmaffiliates.compharmacophorejournal.com
Rationale for Dedicated Research on Fulvestrant Impurity 4
Dedicated research into specific impurities, such as this compound, is crucial for several reasons. Understanding the chemical structure, formation pathways, and potential biological activity of each impurity is essential for developing effective control strategies. This knowledge allows for the refinement of the synthesis and purification processes to minimize the level of specific impurities in the final drug product. Furthermore, the isolation and characterization of individual impurities are necessary for their use as reference standards in analytical method development and validation. clearsynth.com This ensures the accuracy and reliability of methods used to monitor the purity of fulvestrant during routine quality control.
Chemical Profile of this compound
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1621885-82-2 |
| Molecular Formula | C30H44O6S |
| Molecular Weight | 532.8 g/mol |
(Data sourced from references clearsynth.comchemsrc.comsynzeal.com)
Properties
CAS No. |
1621885-82-2 |
|---|---|
Molecular Formula |
C30H44O6S |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-(9-methylsulfonyloxynonyl)-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H44O6S/c1-21(31)36-28-15-14-27-29-22(11-9-7-5-4-6-8-10-18-35-37(3,33)34)19-23-20-24(32)12-13-25(23)26(29)16-17-30(27,28)2/h12-13,19-20,26-29,32H,4-11,14-18H2,1-3H3/t26-,27+,28+,29-,30+/m1/s1 |
InChI Key |
YVYCILZBRIMYLQ-QBHLCAJUSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Origin and Formation Mechanisms of Fulvestrant Impurity 4
Degradation Pathways of Fulvestrant (B1683766) Leading to Impurity 4
Influence of Excipients and Packaging Material Interactions on Impurity Formation
The stability of a drug product is not solely dependent on the inherent stability of the active pharmaceutical ingredient (API), but is also significantly influenced by its interaction with excipients and primary packaging materials. In the case of Fulvestrant, a compound susceptible to oxidation, these interactions can be a critical factor in the formation of impurities, including Fulvestrant Impurity 4. europa.eu The identification of impurities resulting from these interactions is a key aspect of ensuring the safety and efficacy of the final drug product. axios-research.com
Influence of Excipients on Impurity Formation
Excipients are essential components of a formulation, but they can also be a source of reactive impurities or can create an environment that promotes the degradation of the API. researchgate.net For Fulvestrant, which is formulated as an oil-based intramuscular injection, the choice and purity of excipients are paramount. pharmaexcipients.comnih.gov
Studies have demonstrated the significant impact of excipient purity on the stability of Fulvestrant. For instance, the use of standard compendial grade Polyethylene Glycol 400 (PEG 400) has been shown to lead to a substantial degradation of Fulvestrant, with only a 34% recovery rate of the API after 12 weeks at 40°C. pharmaexcipients.com In contrast, using a highly purified, "Super Refined™" grade of PEG 400 resulted in a much higher recovery rate of 74% under the same conditions. pharmaexcipients.com This highlights that impurities within the excipient can accelerate the degradation of Fulvestrant. crodapharma.com While a specific impurity peak was observed in both standard and super-refined PEG 400, its intensity was considerably lower with the higher purity excipient, indicating a direct link between excipient quality and impurity formation. pharmaexcipients.com
Common excipients used in Fulvestrant formulations include castor oil, ethanol, benzyl (B1604629) alcohol, and benzyl benzoate. europa.eugoogle.com The presence of polysorbate 80 has been shown to enhance the solubility of Fulvestrant in castor oil-based formulations. google.com However, the potential for interaction between these excipients and Fulvestrant, leading to the formation of degradation products, must be carefully evaluated. axios-research.com The formation of adducts between the drug and excipients or their impurities is a known degradation pathway. researchgate.net
The following table summarizes the impact of excipient purity on Fulvestrant stability:
| Excipient Grade | Storage Conditions | API Recovery Rate | Observation |
| Standard Compendial Grade PEG 400 | 12 weeks at 40°C | 34% | Significant degradation of Fulvestrant. pharmaexcipients.com |
| Super Refined™ PEG 400 | 12 weeks at 40°C | 74% | Substantially increased stability of Fulvestrant. pharmaexcipients.com |
Influence of Packaging Material Interactions on Impurity Formation
The primary packaging, or container-closure system, is in direct contact with the drug product and can be a source of leachables—chemical entities that migrate from the packaging material into the formulation under normal storage conditions. susupport.comadragos-pharma.com These leachables can potentially interact with the drug substance or excipients, leading to the formation of new impurities, sometimes referred to as secondary leachables. thermofisher.com
For parenteral products like Fulvestrant, the evaluation of leachates from the container-closure system is a critical part of the safety assessment. regulations.gov The container for Fulvestrant formulations can be a vial, bottle, cartridge, or a pre-filled syringe, often made of glass or plastic. google.comgoogle.com The components of these systems, such as the glass barrel, rubber plunger, and tip-cap of a syringe, can all be potential sources of leachables. europa.eu
Forced or accelerated leachable studies are often conducted at elevated temperatures to predict potential leachables over the product's shelf life. thermofisher.com It is crucial to understand the extractables profile of the packaging materials, which represents a "worst-case scenario" of what could potentially leach into the product. thermofisher.comwestpharma.com This information helps in selecting appropriate packaging materials and in designing effective leachable studies. westpharma.com Regulatory bodies like the U.S. FDA require thorough testing for extractables and leachables to ensure that no harmful chemicals migrate from the packaging into the drug product. susupport.com
The interaction of Fulvestrant with its packaging is a consideration in its stability, with measures such as packaging under an inert gas like nitrogen being employed to minimize oxidative degradation. europa.eu The final drug product is often enclosed in a light-protecting carton, indicating sensitivity to light which could also contribute to degradation. europa.eu
The following table outlines key considerations regarding packaging material interactions:
| Interaction Type | Description | Potential Impact on Fulvestrant |
| Leachables | Chemicals that migrate from the container-closure system into the drug product under normal storage conditions. susupport.com | Can interact with Fulvestrant or excipients to form new impurities. thermofisher.com |
| Extractables | Compounds that can be extracted from the packaging material under aggressive conditions, representing a worst-case scenario. thermofisher.com | Helps in risk assessment and selection of appropriate packaging materials to minimize leachables. westpharma.com |
| Secondary Leachables | New components formed from the interaction of leachables with the drug product or excipients. thermofisher.com | Formation of unique impurities not present in the original drug or packaging material. |
| Gas Permeation | Ingress of gases like oxygen through the packaging material. | Can promote oxidative degradation of Fulvestrant. europa.eu |
| Light Exposure | Penetration of light through the packaging. | Can lead to photodegradation of Fulvestrant. europa.eu |
Advanced Analytical Methodologies for Characterization and Quantification of Fulvestrant Impurity 4
Chromatographic Separation Techniques for Impurity Isolation and Quantification
Chromatographic techniques are the cornerstone for separating and quantifying impurities in active pharmaceutical ingredients (APIs) and finished drug products. For a complex steroidal molecule like Fulvestrant (B1683766) and its related compounds, liquid chromatography is the predominant approach.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of Fulvestrant and its impurities. vulcanchem.com Method development and validation are critical to ensure that the analytical procedure is specific, accurate, precise, and robust for its intended purpose of quantifying impurities like Fulvestrant Impurity 4. researchgate.net
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of Fulvestrant and its related substances due to its suitability for non-polar to moderately polar compounds. These methods typically employ a non-polar stationary phase (like C8 or C18) and a polar mobile phase.
The separation of Fulvestrant and its impurities is often achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve all components in the sample mixture. researchgate.netekb.eg A mixture of water, acetonitrile (B52724), and methanol (B129727) is frequently used as the mobile phase. ekb.eg Detection is commonly performed using a Photo Diode Array (PDA) detector at a wavelength of approximately 225 nm. researchgate.net
Below is a table summarizing typical RP-HPLC conditions reported for the analysis of Fulvestrant and its impurities, which would be applicable for the detection of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | Zorbax XDB C18 (150 x 4.6 mm, 3.5 µm) | Symmetry C8 |
| Mobile Phase A | Water: Acetonitrile: Methanol (410:320:270 v/v/v) | Water, Acetonitrile, Methanol |
| Mobile Phase B | Acetonitrile: Methanol: Water (490:410:100 v/v/v) | - |
| Elution | Gradient | Gradient |
| Flow Rate | 2.0 mL/min | Not Specified |
| Detection | 225 nm | 225 nm |
| Column Temp. | Ambient | 35 °C |
| Reference | ekb.eg | researchgate.net |
While less common for routine impurity profiling, Normal-Phase HPLC (NP-HPLC) can be a valuable tool, particularly for separating isomers. In NP-HPLC, a polar stationary phase, such as a cyano-bonded column, is used with a non-polar mobile phase. One study reported the use of a normal phase cyano column with a mobile phase of n-hexane and isopropyl alcohol for the analysis of Fulvestrant. This approach successfully separated the two diastereomers of Fulvestrant, indicating its potential utility for separating other isomeric impurities that may be structurally similar to this compound.
| Parameter | NP-HPLC Conditions |
| Column | Cyano Column (25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane: Isopropyl Alcohol (70:30 v/v) |
| Elution | Isocratic |
| Flow Rate | 1.5 mL/min |
| Detection | 220 nm (PDA) |
| Column Temp. | Ambient |
| Reference |
Fulvestrant possesses a stereogenic center at the sulfur atom in its side chain, leading to the existence of two diastereomers, often referred to as Fulvestrant Sulfoxide (B87167) A and Fulvestrant Sulfoxide B. europa.eu The separation of these diastereomers is crucial and is typically achieved using chiral chromatography. google.comgoogle.com Various chiral stationary phases, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) and amylose (B160209) tris(3,5-dimethylphenylcarbamate), have been successfully employed for this purpose. google.comgoogle.com
While the specific stereochemistry of this compound is not detailed in the available literature, its structural relationship to Fulvestrant suggests it may also exist as stereoisomers. If this compound contains one or more chiral centers, chiral chromatography would be an essential technique for its complete characterization and to control the stereoisomeric purity.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, which provides significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. lcms.cz For the analysis of complex mixtures containing multiple impurities, UPLC can provide superior separation in a fraction of the time required by HPLC.
Several stability-indicating UPLC methods have been developed for Fulvestrant. researchgate.netresearchgate.netd-nb.info These methods are capable of resolving Fulvestrant from its degradation products and other impurities. A common approach involves using a BEH Shield RP18 column with a mobile phase consisting of water, acetonitrile, and methanol. researchgate.netresearchgate.net The shorter analysis time, often under 10 minutes, makes UPLC a highly efficient technique for quality control environments. d-nb.info
| Parameter | UPLC Conditions |
| Column | ACQUITY UPLC BEH Shield RP18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Water: Acetonitrile: Methanol (300:400:300 v/v/v) with 1.0 mL Orthophosphoric Acid |
| Elution | Isocratic |
| Flow Rate | 0.3 mL/min |
| Detection | 220 nm (PDA) |
| Column Temp. | Not Specified |
| Reference | researchgate.net |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of Fulvestrant pharmaceutical products, GC is primarily used to determine the levels of residual solvents from the manufacturing process. researchgate.neteuropa.eu this compound, with a molecular formula of C₃₀H₄₄O₆S and a molecular weight of 532.75 g/mol , is a large, non-volatile molecule. synzeal.comaxios-research.com Therefore, GC is not a suitable technique for the direct characterization or quantification of this compound itself.
Normal-Phase HPLC (NP-HPLC) Applications
Supercritical Fluid Chromatography (SFC) for Complex Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of complex pharmaceutical mixtures, offering a valuable alternative to traditional normal and reversed-phase HPLC. americanpharmaceuticalreview.comnih.gov Utilizing a supercritical fluid, typically carbon dioxide, as the primary mobile phase, SFC provides separations with high efficiency and speed. researchgate.net The low viscosity and high diffusivity of supercritical CO2 allow for faster analysis times and reduced solvent consumption, aligning with green chemistry principles. americanpharmaceuticalreview.com
The versatility of modern SFC is enhanced by the use of polar co-solvents (modifiers) and additives, which extends its applicability to a wide range of analyte polarities, including complex molecules like Fulvestrant and its impurities. researchgate.net For the separation of Fulvestrant from its related substances, SFC methods have been successfully developed. researchgate.netscispace.com These methods often employ chiral stationary phases, as stereoisomers are common impurities for steroidal drugs. One study detailed an SFC method for separating Fulvestrant from six potential impurities, demonstrating the technique's high resolving power. researchgate.net The ability to achieve baseline separation of structurally similar compounds is crucial for accurate quantification.
| Parameter | Typical Value / Condition | Purpose |
| Stationary Phase | Chiral or polar-modified silica (B1680970) (e.g., Diol, Amino) | To provide selectivity for structurally similar steroidal compounds and potential isomers. |
| Mobile Phase | Supercritical CO₂ with a polar modifier (e.g., Methanol, Ethanol) | To control eluent strength and achieve desired retention and separation. |
| Modifier Gradient | 5% to 40% Methanol | To elute compounds with a wide range of polarities effectively. |
| Additive | Trifluoroacetic acid (TFA) or Ammonium Acetate | To improve peak shape and ionization efficiency when coupled with MS detection. researchgate.net |
| Column Temperature | 35 - 45 °C | To ensure the mobile phase remains in a supercritical state and to optimize selectivity. |
| Back Pressure | 100 - 150 bar | To maintain the density and solvent strength of the supercritical fluid mobile phase. |
This table represents typical starting conditions for method development in SFC for separating complex pharmaceutical impurities.
Spectroscopic and Spectrometric Techniques for Structural Elucidation
While chromatography separates impurities, spectroscopic and spectrometric techniques are indispensable for their definitive identification and structural elucidation. researchgate.net A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides orthogonal information, leading to an unambiguous assignment of the impurity's structure.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Information
Mass spectrometry is a cornerstone of impurity identification, providing precise molecular weight information and structural details through fragmentation analysis. nelsonlabs.com When coupled with a liquid chromatography system (LC-MS), it allows for the analysis of individual components of a complex mixture as they elute from the column. synthinkchemicals.com For this compound, LC-MS/MS is a primary tool for initial identification. synthinkchemicals.comnih.gov The technique involves separating the impurity from the API and other related substances, followed by ionization and mass analysis to determine its mass-to-charge ratio (m/z). synthinkchemicals.com
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of an unknown impurity with high accuracy. nelsonlabs.com Unlike nominal mass instruments, HRMS can measure mass to several decimal places, allowing for the calculation of a unique elemental formula. This compound has a molecular formula of C₃₀H₄₄O₆S. nih.govsincopharmachem.com HRMS provides the accurate mass measurement necessary to confirm this composition and differentiate it from other potential impurities and the Fulvestrant API, which has a distinct formula of C₃₂H₄₇F₅O₃S. nih.gov
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Technique |
| Fulvestrant | C₃₂H₄₇F₅O₃S | 606.3160 | HRMS |
| This compound | C₃₀H₄₄O₆S | 532.2859 | HRMS |
This table illustrates the power of HRMS to differentiate between the active pharmaceutical ingredient and an impurity based on their precise molecular masses.
Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a powerful hybrid technology that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. researchgate.net This combination allows for both MS and MS/MS experiments with high resolution and mass accuracy, making it exceptionally well-suited for impurity identification in pharmaceutical development. pmarketresearch.com In an LC-Q-TOF MS analysis of this compound, the instrument would first determine the accurate mass of the impurity's molecular ion. Subsequently, this ion would be selected in the quadrupole, fragmented, and the resulting product ions analyzed by the TOF detector. The resulting fragmentation pattern provides a structural fingerprint of the molecule, revealing information about its functional groups and connectivity, which is essential for confirming the proposed structure. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. msu.edursc.org While MS provides information on molecular formula and fragmentation, NMR reveals the precise arrangement of atoms within the molecule by probing the chemical environment of specific nuclei. rsc.org For a definitive structural assignment of this compound, a suite of NMR experiments is required.
One-dimensional (1D) NMR experiments are the foundation of structural characterization. emerypharma.com
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the steroidal backbone and the side chain, but would differ significantly from Fulvestrant, particularly in the side chain region. americanpharmaceuticalreview.com
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., alkyl, aromatic, carbonyl). This is crucial for confirming the carbon skeleton of this compound. emerypharma.com
¹⁹F NMR (Fluorine NMR): Given that the molecular formula of this compound (C₃₀H₄₄O₆S) lacks fluorine, a ¹⁹F NMR experiment would be a critical negative-data experiment. nih.gov The complete absence of signals in the ¹⁹F NMR spectrum, in contrast to the distinct signals expected from the pentafluoropentyl group in the parent Fulvestrant molecule, provides conclusive evidence that this structural motif is not present in the impurity. researchgate.net
| Nucleus | Expected Observation for this compound | Structural Implication |
| ¹H | Complex signals for steroidal core and aliphatic side chain. Absence of signals corresponding to the pentafluoropentyl group. | Confirms the steroidal nature and the modification of the side chain compared to Fulvestrant. |
| ¹³C | ~30 distinct carbon signals corresponding to the C₃₀H₄₄O₆S formula. Chemical shifts would indicate aromatic, alcohol, and ether/ester functionalities. | Verifies the carbon skeleton and the presence of specific functional groups. |
| ¹⁹F | No signals observed. | Conclusively proves the absence of the fluorine-containing side chain characteristic of Fulvestrant. |
This table summarizes the expected outcomes from 1D NMR experiments used to characterize this compound, highlighting key structural differences from the parent drug.
2D NMR (COSY, HMBC, HSQC, DEPT)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Fulvestrant impurities. semanticscholar.org These techniques provide detailed information about the connectivity of atoms within a molecule, which is crucial for identifying unknown structures or confirming the identity of known impurities.
Correlation Spectroscopy (COSY): COSY is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. A COSY spectrum of a Fulvestrant impurity would reveal the spin-spin coupling networks within the molecule, helping to piece together fragments of the structure. For instance, it can confirm the proton relationships within the steroid nucleus and the long nonyl side chain. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This experiment is vital for assigning which protons are attached to which carbon atoms. semanticscholar.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different structural fragments, such as linking the nonyl side chain to the steroid core in Fulvestrant and its impurities. semanticscholar.orgresearchgate.net
Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. This information simplifies the ¹³C NMR spectrum and aids in the complete assignment of all carbon signals.
The combined data from these 2D NMR experiments allows for a comprehensive and detailed structural assignment of impurities, even when they are present in small quantities. semanticscholar.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net For Fulvestrant and its impurities, IR spectroscopy can confirm the presence of key functional groups and detect changes that may have occurred during degradation or synthesis. europa.eu
An IR spectrum of Fulvestrant would typically show characteristic absorption bands for the hydroxyl (-OH) groups, the aromatic ring (C=C), and the sulfoxide (S=O) group. nih.govdaicelpharmastandards.com When analyzing an impurity, the presence, absence, or shift of these bands can provide critical information about its structure. For example, the oxidation of the sulfoxide in Fulvestrant to a sulfone would result in a noticeable shift in the S=O stretching frequency.
| Functional Group | Typical Wavenumber (cm⁻¹) | Significance for this compound Analysis |
| O-H (hydroxyl) | 3200-3600 | Confirms the presence of the phenolic and alcoholic hydroxyl groups. |
| C-H (aromatic) | 3000-3100 | Indicates the integrity of the steroidal aromatic A-ring. |
| C-H (aliphatic) | 2850-2960 | Corresponds to the steroid nucleus and the nonyl side chain. |
| C=C (aromatic) | 1500-1600 | Confirms the aromatic nature of the A-ring. |
| S=O (sulfoxide) | 1030-1070 | A key functional group in Fulvestrant; its presence or absence is a critical diagnostic marker. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the quantitative analysis and purity assessment of pharmaceutical compounds. mrclab.com Fulvestrant has a chromophore, the phenolic A-ring of the steroid, which absorbs UV light at a specific wavelength.
This property is extensively used in High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector (often a Photo Diode Array - PDA detector) to detect and quantify Fulvestrant and its impurities. d-nb.inforesearchgate.net The maximum absorbance wavelength (λmax) for Fulvestrant is typically around 220-225 nm and also near 280 nm. researchgate.nettsijournals.comresearchgate.net
During a chromatographic run, the purity of the main drug peak can be assessed using a PDA detector, which scans a range of wavelengths. A pure peak will have a consistent UV spectrum across its entire width. The presence of a co-eluting impurity would distort the spectrum, indicating a lack of peak purity. d-nb.info UV-Vis spectroscopy is also used for dissolution testing and to determine the concentration of Fulvestrant in various solutions. google.com
Hyphenated Analytical Techniques for Comprehensive Impurity Profiling
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopy, are essential for the comprehensive analysis of drug impurities.
LC-MS/MS and GC-MS Coupled Systems
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique for the analysis of Fulvestrant and its impurities. nih.govorientjchem.org It couples the separation capabilities of liquid chromatography with the mass analysis of a tandem mass spectrometer. In a typical LC-MS/MS method for Fulvestrant, the parent drug and its impurities are first separated on an LC column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio (m/z) is determined. In tandem MS (MS/MS), a specific ion (precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides structural information and allows for highly selective and sensitive quantification. For Fulvestrant, ion transitions such as m/z 605.5 → 427.5 have been used for detection in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): While Fulvestrant itself is not sufficiently volatile for GC analysis without derivatization, GC-MS is used to analyze for residual solvents and other volatile impurities that may be present from the synthesis process. europa.eu
(2D)-UPLC-DAD-QToF-MS(MS) for Trace Impurity Analysis
For the detection and identification of trace-level impurities, highly advanced hyphenated systems are employed. Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to conventional HPLC. d-nb.info
UPLC-DAD-QToF-MS/MS: This powerful combination provides a wealth of information.
UPLC: Provides high-resolution separation of complex mixtures. mdpi.com
DAD (Diode Array Detector): Offers UV-Vis spectral data for peak purity assessment and quantification. nih.gov
QToF (Quadrupole Time-of-Flight) Mass Spectrometry: Provides high-resolution mass spectrometry (HRMS) data, which allows for the determination of the elemental composition of an impurity through accurate mass measurement. nih.govresearchgate.net The MS/MS capability further aids in structural elucidation by providing fragmentation patterns.
This combination of techniques is particularly powerful for identifying unknown impurities present at very low levels in the drug substance or product. nih.gov
Analytical Method Validation Parameters for this compound Analysis
Any analytical method used for the quantification of impurities in a pharmaceutical product must be validated to ensure its reliability. The validation is performed according to guidelines from the International Council for Harmonisation (ICH). ekb.eg For an impurity method for Fulvestrant, the key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and excipients. loesungsfabrik.de This is often demonstrated through forced degradation studies, where the drug is exposed to stress conditions (acid, base, oxidation, heat, light) to generate degradation products and show that they are well-separated from the analyte of interest. d-nb.info
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. loesungsfabrik.de
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spiking the impurity into a sample matrix at different concentration levels. ekb.eg
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). loesungsfabrik.de
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For impurity methods, the LOQ is a critical parameter.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. loesungsfabrik.de
| Validation Parameter | Typical Acceptance Criteria (for an impurity method) |
| Specificity | Peak purity index > 0.99; baseline resolution between impurity and other peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. loesungsfabrik.de |
| Accuracy | Recovery within 80-120% of the nominal concentration. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% at the LOQ, ≤ 10% at higher concentrations. |
| LOQ | Signal-to-noise ratio ≥ 10. |
| Robustness | RSD of results should be within acceptable limits after minor parameter changes. |
Specificity and Selectivity
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and placebo components. For this compound, the specificity of the chromatographic method is demonstrated by its ability to separate the impurity peak from the main Fulvestrant peak and other known impurities.
To confirm specificity, a solution containing the placebo, the Fulvestrant API, and a spiked sample of this compound, along with other related impurities, is analyzed. clearsynth.com The method is considered specific if there is no interference from the blank, placebo, or other impurities at the retention time of this compound. Peak purity analysis using a PDA detector is also a critical component of specificity studies, where the purity angle of the analyte peak should be less than the purity threshold, indicating that the peak is spectrally homogeneous and not co-eluted with other substances. clearsynth.com In forced degradation studies, where the drug product is exposed to stress conditions like acid, base, oxidation, heat, and light, the method must demonstrate the ability to resolve this compound from any newly formed degradation products. clearsynth.com
Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For the quantification of this compound, linearity is typically established by preparing a series of solutions of the impurity at different concentrations, often ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit for that impurity. The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations, and a linear regression analysis is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value of not less than 0.999 being generally acceptable. clearsynth.com
Table 1: Linearity Data for this compound Analysis
| Concentration Level (%) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| LOQ | 0.25 | 4,500 |
| 50 | 1.25 | 22,500 |
| 80 | 2.00 | 36,000 |
| 100 | 2.50 | 45,000 |
| 120 | 3.00 | 54,000 |
| 150 | 3.75 | 67,500 |
| Correlation Coefficient (r²) | \multicolumn{2}{c | }{0.9995} |
| Linear Regression Equation | \multicolumn{2}{c|}{y = 18000x + 150} |
Note: The data in this table is representative of typical results from analytical method validation studies for Fulvestrant impurities. clearsynth.com
Accuracy and Precision
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is added to a sample matrix (spiked placebo). The percentage of the recovered amount is then calculated. clearsynth.com For this compound, accuracy is typically assessed at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit), with multiple preparations for each level.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). clearsynth.com
Table 2: Accuracy and Precision Data for this compound
| Parameter | Level | Acceptance Criteria | Observed Value |
|---|---|---|---|
| Accuracy (% Recovery) | 50% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.2% | |
| 150% | 98.0 - 102.0% | 101.1% | |
| Precision (%RSD) | Repeatability (n=6) | ≤ 2.0% | 0.8% |
Note: This table presents typical acceptance criteria and results for accuracy and precision studies based on published analytical methods for Fulvestrant and its impurities. clearsynth.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are crucial for the analysis of impurities, as they define the sensitivity of the method. For this compound, the LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where the S/N ratio for LOD is typically 3:1 and for LOQ is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Table 3: Sensitivity Data for this compound
| Parameter | Method | Typical Value (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.08 |
| Limit of Quantitation (LOQ) | Signal-to-Noise (10:1)| 0.25 |
Note: The values in this table are based on sensitivity data from a validated supercritical fluid chromatographic method for Fulvestrant and its impurities. clearsynth.com
Robustness and Ruggedness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. clearsynth.com For the HPLC/UPLC analysis of this compound, robustness is evaluated by intentionally altering parameters such as the flow rate of the mobile phase, the column temperature, and the composition of the mobile phase (e.g., pH or organic solvent ratio). clearsynth.com The system suitability parameters, such as peak tailing and theoretical plates, are monitored to ensure they remain within acceptable limits.
Ruggedness, often considered part of intermediate precision, assesses the reproducibility of the test results under a variety of normal test conditions, such as using different analysts, different instruments, and on different days. clearsynth.com The RSD of the results obtained under these varied conditions should be within the acceptable limits, demonstrating the method's ruggedness. clearsynth.com
Table 4: Robustness Study for the Analysis of this compound
| Parameter Varied | Modification | Impact on Results (%RSD) |
|---|---|---|
| Flow Rate | ± 0.2 mL/min | < 2.0% |
| Column Temperature | ± 5 °C | < 2.0% |
| Mobile Phase Composition | ± 2% Organic | < 2.0% |
Note: This table illustrates a typical robustness study design and expected outcomes for chromatographic methods used in the analysis of Fulvestrant impurities. clearsynth.comclearsynth.com
Structural Elucidation and Identification of Fulvestrant Impurity 4
Strategies for Investigating Unknown Impurities
The investigation of unknown impurities in a drug substance like Fulvestrant (B1683766) is a systematic process that begins with detection and progresses through isolation to final structural confirmation. The primary strategy involves a multi-step approach that leverages advanced analytical techniques.
The initial step is the detection and quantification of the impurity, typically using a high-performance liquid chromatography (HPLC) method. epo.org Stability-indicating HPLC methods are developed and validated to separate all potential impurities from the active pharmaceutical ingredient (API) and from each other. synzeal.com For Fulvestrant, HPLC methods often utilize UV detection at wavelengths around 220-225 nm. epo.org Once an unknown peak, such as that corresponding to Fulvestrant Impurity 4, is consistently observed, efforts are directed towards its isolation.
Preparative HPLC is a common technique for isolating a sufficient quantity of the unknown impurity for subsequent spectroscopic analysis. This isolated sample must be of high purity to ensure that the data generated is from the impurity itself and not from co-eluting substances.
Following isolation, a battery of spectroscopic and spectrometric techniques is employed to piece together the molecular structure. This typically includes mass spectrometry (MS) to determine the molecular weight and elemental composition, and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and various 2D techniques) to map the atomic connectivity.
Interpretation of Spectroscopic and Spectrometric Data for Structure Determination
While specific, detailed spectroscopic data for this compound is not widely published in the public domain, we can describe the process of data interpretation that would be used for its structural elucidation, based on its known molecular formula, C30H44O6S, as identified by its CAS number 1621885-82-2. clearsynth.comvulcanchem.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be the first step to confirm the molecular formula. The instrument would provide a highly accurate mass measurement of the molecular ion, which would be compared to the calculated exact mass of C30H44O6S. Fragmentation patterns observed in the MS/MS spectrum would offer clues about the different structural components of the molecule. For instance, the loss of specific neutral fragments could indicate the presence of certain functional groups or side chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their immediate electronic environment. The chemical shifts (δ) would indicate the type of proton (e.g., aromatic, aliphatic, attached to a heteroatom). The integration of the peaks would provide the relative number of protons of each type. Finally, the splitting patterns (singlets, doublets, triplets, etc.), arising from spin-spin coupling, would reveal which protons are adjacent to one another, helping to piece together the connectivity of the molecule. libretexts.org
¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between CH, CH₂, and CH₃ groups.
Two-Dimensional (2D) NMR Spectroscopy: To assemble the complete structure, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: Shows which protons are coupled to each other.
HSQC: Correlates directly bonded proton and carbon atoms.
HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
By systematically analyzing the data from these techniques, a proposed structure for this compound can be assembled.
Confirmation of Impurity 4 Structure through Chemical Synthesis of Reference Standard
The unequivocal confirmation of a proposed impurity structure is achieved through the chemical synthesis of a reference standard. Once a putative structure for this compound has been determined from spectroscopic data, a synthetic route is designed to produce this exact molecule.
The synthesis must be unambiguous, meaning that the reaction pathway should lead to the proposed structure without the possibility of forming other isomers that could be difficult to distinguish. The synthetic process for Fulvestrant itself can be complex, involving multiple steps, and the synthesis of an impurity may be equally or even more challenging. justia.com
Upon successful synthesis, the reference standard is subjected to the same battery of analytical tests as the isolated impurity. This includes HPLC, MS, and NMR. The data from the synthesized standard and the isolated impurity must be identical. Co-injection of the isolated impurity and the synthesized standard in an HPLC system should result in a single, sharp peak, confirming their identity. This comparative analysis provides the definitive proof of the structure of this compound.
Comparative Analysis with Known Impurity Profiles of Fulvestrant
The impurity profile of Fulvestrant has been studied, and several potential impurities have been identified and characterized. These impurities can arise from the synthesis process, degradation of the drug substance, or interaction with excipients in the formulation. daicelpharmastandards.com A comparative analysis of this compound with other known impurities provides context for its potential origin and structural relationship to the parent drug.
Regulatory bodies like the European Medicines Agency (EMA) note that numerous potential synthetic and degradation impurities can arise from the manufacturing process of Fulvestrant. europa.eu Some of the well-documented impurities of Fulvestrant are listed in the table below.
| Impurity Name | Molecular Formula | Relationship to Fulvestrant |
| Fulvestrant EP Impurity A | C₃₂H₄₇F₅O₃S | A diastereoisomer of Fulvestrant. |
| Fulvestrant EP Impurity B (Fulvestrant Sulfone) | C₃₂H₄₇F₅O₄S | An oxidation product where the sulfinyl group of Fulvestrant is oxidized to a sulfone. |
| Fulvestrant EP Impurity C | C₄₁H₆₅F₅O₄S₂ | An extended version of the Fulvestrant molecule. synzeal.com |
| Fulvestrant EP Impurity D | C₄₅H₆₄O₄ | A dimer of the sterol portion. |
| Fulvestrant EP Impurity E (Δ6-Fulvestrant) | C₃₂H₄₅F₅O₃S | A degradation product with a double bond in the steroid nucleus. |
| Fulvestrant EP Impurity F (6-Keto Fulvestrant) | C₃₂H₄₅F₅O₄S | An oxidation product with a ketone group on the steroid nucleus. |
| This compound | C₃₀H₄₄O₆S | The structure is distinct from the API and other listed impurities, suggesting it may arise from a specific side reaction or a particular starting material or intermediate. |
The molecular formula of this compound (C₃₀H₄₄O₆S) is notably different from Fulvestrant (C₃₂H₄₇F₅O₃S) and its other common impurities. It lacks the pentafluoropentyl group characteristic of Fulvestrant, which suggests it may be formed from an intermediate in the synthesis pathway before the introduction of this side chain, or through a significant degradation pathway. The higher oxygen content also points towards a different structure, possibly with additional hydroxyl or other oxygen-containing functional groups. This highlights the importance of comprehensive impurity profiling to understand all potential variants in the drug substance.
Stability Studies and Degradation Kinetics of Fulvestrant Impurity 4
Development of Stability-Indicating Analytical Methods for Routine Monitoring of Impurity 4
The routine monitoring of impurities is a critical aspect of quality control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. pharmaffiliates.com For Fulvestrant (B1683766), several stability-indicating analytical methods have been developed, primarily using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), to separate the active pharmaceutical ingredient (API) from its various degradation products, including known impurities like Fulvestrant Impurity 4. alentris.orgclearsynth.com
This compound, identified by the CAS Number 1621885-82-2 and molecular formula C₃₀H₄₄O₆S, is a known impurity of Fulvestrant. synzeal.com Reference standards of this impurity are essential for the development and validation of analytical methods. alentris.org These standards are used to confirm that the analytical method can accurately and precisely detect and quantify this compound, distinguishing it from the Fulvestrant API and other potential impurities. synzeal.com
The development of a stability-indicating method involves subjecting the drug substance to stress conditions to produce a representative sample of degradants. alentris.org The analytical method is then optimized to achieve adequate separation of all components. A photodiode array (PDA) detector is often used to check for peak purity, ensuring that the chromatographic peak for a specific compound is not co-eluting with other substances. alentris.org
Methodology and Validation
Reverse-phase HPLC (RP-HPLC) is the most common technique employed for this purpose. clearsynth.com The development of these methods is guided by the International Council for Harmonisation (ICH) guidelines, which outline the necessary validation parameters. alentris.orgclearsynth.com
A typical stability-indicating HPLC method for Fulvestrant and its impurities would be validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). alentris.org
Table 1: Example of Chromatographic Conditions for Monitoring Fulvestrant and its Impurities
| Parameter | Conditions |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) with PDA Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous phase (e.g., water with orthophosphoric acid) and an organic phase (e.g., acetonitrile (B52724) and/or methanol) |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection Wavelength | 220 nm - 225 nm alentris.org |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 35°C) |
This table represents a generalized example of HPLC conditions; specific parameters may vary based on the validated method.
The specificity of the method is confirmed by demonstrating that the peaks for Fulvestrant, this compound, and other impurities are well-resolved. The use of a reference standard for this compound is critical for this step, allowing analysts to determine its retention time and ensure the method can selectively measure it without interference.
Table 2: Typical Validation Parameters for a Stability-Indicating Method for an Impurity
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Peak for Impurity 4 is resolved from Fulvestrant and other impurities. Peak purity angle is less than the threshold angle. alentris.org |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 alentris.orgclearsynth.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Determined by signal-to-noise ratio (e.g., 3:1) |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., 10:1); RSD < 10% |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies. | Percent recovery typically within 98.0% to 102.0% clearsynth.com |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2% clearsynth.com |
This table provides illustrative validation parameters as per typical ICH guidelines for analytical procedures.
Control Strategies and Regulatory Compliance for Fulvestrant Impurity 4
Regulatory Framework and Guidelines for Pharmaceutical Impurities (ICH Q3A, Q3B, Q3C, Q1A, Q1B)
Qualification Thresholds for Impurities
The qualification of an impurity is the process of gathering and assessing data to establish the biological safety of an individual impurity at a specified level. ich.orgeuropa.eu Regulatory bodies like the International Council for Harmonisation (ICH) have established thresholds that trigger the need for qualification. pharmaffiliates.com These thresholds are based on the maximum daily dose (MDD) of the drug substance and are crucial for ensuring patient safety. jpionline.org
The ICH Q3A(R2) guideline provides a framework for qualification thresholds. ich.org For a given impurity, if its level exceeds the identification threshold, its structure must be determined. europa.euconicet.gov.ar If it surpasses the qualification threshold, a comprehensive safety assessment is required. europa.eujpionline.org
The specific qualification threshold for Fulvestrant (B1683766) Impurity 4 would be determined by the maximum daily dose of Fulvestrant. The ICH guidelines outline the following general thresholds:
| Maximum Daily Dose of Drug Substance | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake, whichever is lower | 0.15% or 1.0 mg per day intake, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline ich.orgfda.gov |
Should the concentration of Fulvestrant Impurity 4 exceed these established qualification thresholds, a thorough toxicological and safety evaluation becomes necessary. europa.eufda.gov This evaluation can be based on existing literature, or it may require new non-clinical or clinical studies to justify the proposed acceptance criterion. ich.orgnih.gov
Justification of Limits for Identified and Unidentified Impurities
The establishment of acceptance criteria, or limits, for impurities is a critical component of a drug substance's specification. gmpinsiders.com A rationale for these limits must be provided, considering the impurity profiles of batches manufactured during clinical development and by the proposed commercial process. ich.orgeuropa.eu
For an identified impurity like this compound, the justification for its limit would be based on several factors:
Qualified Levels: The level of the impurity that has been adequately evaluated in safety and/or clinical studies is considered qualified. ich.orgfda.gov
Stability Studies: Data from stability studies under various conditions (e.g., long-term, accelerated) inform the potential for impurity levels to increase over the shelf life of the drug substance. europa.eu
Manufacturing Process Capability: Technical factors related to the manufacturing process and control methodology can also be considered in justifying the limits. ich.org
Toxicological Data: For impurities that are unusually potent or produce toxic or pharmacological effects, the limits must be commensurate with the level at which these effects are observed. fda.gov
For unidentified impurities, the approach is similar but requires careful consideration:
Identification Threshold: Any unspecified impurity observed at a level greater than the identification threshold should be included in the specification. fda.govgmpinsiders.com
General and Total Impurity Limits: Specifications typically include a general acceptance criterion for any single unspecified impurity and a limit for total impurities. fda.gov The limit for a single unspecified impurity is often set at or below the identification threshold. gmpinsiders.com
The justification process for both identified and unidentified impurities in Fulvestrant is a comprehensive exercise that balances scientific understanding, manufacturing capability, and, most importantly, patient safety. europa.euyoutube.com Analytical procedures used for quantifying these impurities must be validated to ensure they are suitable for their intended purpose. ich.orggmpinsiders.com
Quality by Design (QbD) Principles Applied to Impurity 4 Control
Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding and process control, based on sound science and quality risk management. iajps.comemerald.com The application of QbD principles is highly effective in controlling impurities like this compound from the outset. brjac.com.br
The core elements of a QbD approach to impurity control include:
Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product. For impurities, this would include predefined limits based on safety and regulatory requirements. nih.gov
Critical Quality Attributes (CQAs): Impurity levels are considered CQAs because they can directly impact the safety and efficacy of the drug product. iajps.comnih.gov
Risk Assessment: This involves identifying and evaluating factors that could impact the formation of this compound. This could include the quality of starting materials, reaction parameters (temperature, pressure, reaction time), and purification steps. nih.govregistech.com
Design of Experiments (DoE): DoE is a powerful statistical tool used to systematically study the effect of various process parameters on the formation of Impurity 4. emerald.combrjac.com.br This allows for the identification of Critical Process Parameters (CPPs) that have a significant impact on the impurity level. nih.gov
Control Strategy: Based on the understanding gained from risk assessment and DoE, a robust control strategy is developed. iajps.com This strategy may involve:
Material Controls: Setting specifications for starting materials and intermediates to limit the introduction of potential precursors to Impurity 4.
Process Controls: Implementing specific operating ranges for CPPs to minimize the formation of the impurity during synthesis. nih.gov This could involve optimizing reaction conditions or purification methods. acs.org
In-Process Testing: Monitoring the level of Impurity 4 at critical stages of the manufacturing process using Process Analytical Technology (PAT). nih.gov
Continuous Improvement: The QbD approach is not static. It involves continuous monitoring of process performance and product quality to identify and implement improvements over the product lifecycle. emerald.comusp.org
By applying QbD principles, manufacturers can move from a reactive "quality by testing" approach to a proactive "quality by design" paradigm, ensuring that the levels of this compound are consistently controlled and meet all regulatory requirements. nih.govusp.org This proactive approach enhances product quality and provides greater assurance of patient safety. iajps.com
Potential Research Implications and Significance of Fulvestrant Impurity 4
Impact on Overall Drug Product Quality and Purity Profile
The control of impurities is a critical aspect of pharmaceutical manufacturing, mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). veeprho.comajprd.com The presence of any unintended chemical substance, such as Fulvestrant (B1683766) Impurity 4, in an API can affect the quality and purity of the final drug product. daicelpharmastandards.comd-nb.info The impurity profile, which is a detailed description of all identified and unidentified impurities, is a key component of the drug's quality assessment. ajprd.comgrace.com
Impurities can originate from various sources, including the starting materials, intermediates from the synthesis process, or degradation of the API over time. veeprho.comajprd.comdaicelpharmastandards.com For Fulvestrant, a complex API, there are numerous potential impurities that can arise from its multi-step synthesis. europa.euacs.org The European Medicines Agency (EMA) notes that for Fulvestrant, there are thirty-four potential synthetic and degradation impurities, though only a fraction of these are typically detected in manufactured batches. europa.eu
The presence of impurities, even at trace levels, can have several negative consequences:
Reduced Efficacy: Impurities can interfere with the therapeutic activity of the API, potentially leading to a suboptimal clinical response. biomedres.us
Altered Physicochemical Properties: The presence of impurities can affect properties such as solubility, stability, and crystal form, which can impact the drug's performance. d-nb.info
Introduction of Toxicants: Some impurities may have their own toxicological profiles, posing a direct risk to patient safety.
Regulatory guidelines from bodies like the International Council for Harmonisation (ICH) set strict limits on the levels of impurities permissible in a drug substance. grace.com Manufacturers must employ and validate robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect, quantify, and control these impurities within the specified limits. d-nb.infoeuropa.eugeneesmiddeleninformatiebank.nl The finished product specifications for Fulvestrant injections include tests for related substances to ensure the quality and purity of the product throughout its shelf life. geneesmiddeleninformatiebank.nlcbg-meb.nl
| Factor | Impact of Impurities | Control Measure |
|---|---|---|
| Purity | Decreases the overall percentage of the active pharmaceutical ingredient (API). veeprho.com | Strict control of synthesis and purification processes. acs.org |
| Efficacy | Potential to interfere with the API's mechanism of action, reducing therapeutic effect. biomedres.us | Setting and adhering to strict impurity limits as per regulatory guidelines. grace.com |
| Quality | Can affect the physicochemical properties and consistency of the drug product. d-nb.info | Comprehensive analytical testing (e.g., HPLC) of batches. geneesmiddeleninformatiebank.nlcbg-meb.nl |
Influence on Drug Substance Stability and Shelf-Life
The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf-life. Fulvestrant is susceptible to degradation over time, especially when exposed to factors like heat, light, or humidity. veeprho.com This degradation can lead to the formation of impurities, including potentially Fulvestrant Impurity 4, which can compromise the drug's stability. d-nb.info
Stability studies are a mandatory part of pharmaceutical development and are conducted according to ICH guidelines. europa.eu These studies involve storing the drug substance and product under various environmental conditions (e.g., different temperatures and humidity levels) for extended periods. europa.eugeneesmiddeleninformatiebank.nlcbg-meb.nl For Fulvestrant, stability studies have been performed at temperatures ranging from 2-8°C up to 40°C. europa.eugeneesmiddeleninformatiebank.nlcbg-meb.nl The results of these studies help to establish the retest period for the drug substance and the shelf-life for the drug product. europa.eugeneesmiddeleninformatiebank.nl
The formation of degradation products can directly impact the shelf-life of Fulvestrant. For instance, stability data for one generic Fulvestrant product showed that under accelerated conditions (25°C/60% RH), there were slight increasing trends for a specific impurity and total impurities. geneesmiddeleninformatiebank.nl Even though these remained within acceptable limits, it highlights the potential for impurity formation over time. geneesmiddeleninformatiebank.nl The development of stable formulations is therefore critical. Some formulations have been developed that include antioxidants to increase the stability of Fulvestrant in oil-based liquid formulations by reducing oxidative degradation. google.com
The use of stability-indicating analytical methods is crucial to accurately monitor the drug and its impurities over time. d-nb.inforesearchgate.net These methods are designed to separate the API from all potential degradation products, ensuring that any increase in impurities is detected. d-nb.info
| Condition | Potential Outcome | Reference |
|---|---|---|
| Exposure to heat, light, humidity | Formation of degradation products. | veeprho.com |
| Long-term storage | Potential increase in total impurities. | geneesmiddeleninformatiebank.nl |
| Oxidative stress | Formation of oxidative degradation products like Fulvestrant sulfone. | google.com |
Research into Potential Biological Activity of Impurity 4 (excluding human trial data)
While the primary focus of impurity analysis is to ensure they are below levels that could affect safety or efficacy, there is also research interest in whether these related substances possess any biological activity themselves. Fulvestrant acts as a selective estrogen receptor degrader (SERD), binding to the estrogen receptor (ER) and promoting its degradation. daicelpharmastandards.comselleckchem.com Any impurity that is structurally similar to Fulvestrant could potentially interact with the ER or other biological targets.
Research into the biological activity of impurities is often conducted using in vitro (cell-based) and in silico (computer modeling) methods. For example, in vitro studies on Fulvestrant-resistant breast cancer cell lines help to understand the mechanisms of resistance, which can involve changes in ER signaling and other growth factor pathways. nih.govresearchgate.net While these studies focus on resistance to the parent drug, the methodologies could be applied to assess the activity of specific impurities.
One in silico study investigated a Fulvestrant impurity, "Impurity D," as a potential inhibitor for the Marburg virus, highlighting that structurally related compounds can have unexpected biological activities. researchgate.net Another impurity, Fulvestrant sulfone, which is an oxidative degradation product, also acts as an ER antagonist and is studied for its effects on estrogen receptor signaling pathways. google.com
It is conceivable that this compound could have one of several biological profiles:
Inactive: It may have no significant affinity for the ER or other relevant biological targets.
Agonistic/Antagonistic Activity: It could weakly bind to the ER and either mimic (agonist) or block (antagonist) the effects of estrogen to a lesser degree than Fulvestrant.
Novel Activity: It could interact with other receptors or signaling pathways, leading to unforeseen biological effects.
Preclinical studies on Fulvestrant metabolites, which are structurally related to impurities, have shown that some can retain antiestrogenic activity, although typically less potent than the parent compound. europa.eu For instance, the 17-ketone metabolite of Fulvestrant showed antiestrogenic activity that was 4-5 times less potent than Fulvestrant itself. europa.eu This underscores the importance of characterizing the biological activity of major impurities to fully understand the pharmacological profile of the drug product.
Challenges and Future Directions in Impurity Profiling and Control for Complex APIs like Fulvestrant
The profiling and control of impurities in complex APIs such as Fulvestrant present significant analytical challenges. Fulvestrant is a large, lipophilic molecule with multiple chiral centers, making the separation and characterization of structurally similar impurities difficult. europa.eu
Current Challenges:
Structural Complexity: The similarity in structure between Fulvestrant and its impurities makes chromatographic separation challenging. synthinkchemicals.com Developing highly selective analytical methods is essential.
Lack of Reference Standards: Obtaining pure reference standards for every potential impurity can be difficult and expensive, which complicates their identification and quantification. synthinkchemicals.com
Low-Level Detection: Some impurities, particularly those that may be genotoxic, need to be controlled at very low levels, requiring highly sensitive analytical techniques. ajprd.com
Complex Formulations: Fulvestrant is often formulated in an oil-based matrix for injection, which can interfere with the extraction and analysis of impurities. d-nb.info
Future Directions:
Advanced Analytical Techniques: The use of advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is becoming more common for impurity profiling. biomedres.us These methods provide not only quantification but also structural information, aiding in the identification of unknown impurities.
Quality by Design (QbD): A QbD approach to pharmaceutical development involves building quality into the product from the beginning. researchgate.net This includes a thorough understanding of how raw materials and process parameters can affect the formation of impurities, allowing for better control strategies. grace.com
Improved Synthesis and Purification: Ongoing research into the synthesis of Fulvestrant aims to develop more efficient and cleaner routes that minimize the formation of impurities, reducing the burden on downstream purification steps. acs.orggoogle.com
In Silico Prediction: Computational tools can be used to predict potential degradation pathways and the toxicological properties of impurities, helping to focus analytical development and risk assessment efforts.
The continuous improvement of analytical technologies and a deeper understanding of the synthetic and degradation pathways of complex APIs like Fulvestrant are essential for ensuring the highest standards of drug quality and safety. grace.comresearchgate.net
Q & A
Q. How should researchers document synthetic pathways for novel Fulvestrant impurities to ensure reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
